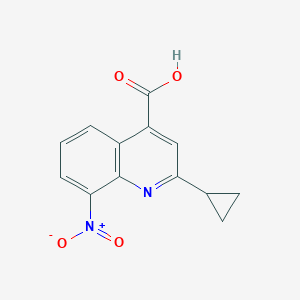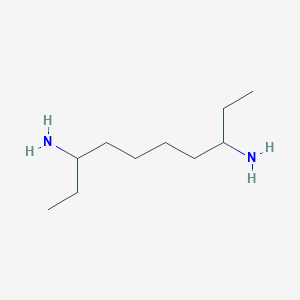
3,8-Diaminodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diaminodecane is an organic compound with the molecular formula C10H24N2 It is a type of diamine, which means it contains two amino groups (-NH2) attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions: 3,8-Diaminodecane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of decanedinitrile. This process typically uses a catalyst such as Raney nickel under high pressure and temperature conditions. The reaction proceeds as follows:
C10H18(CN)2+4H2→C10H24(NH2)2
Industrial Production Methods: In an industrial setting, the production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving this goal.
化学反应分析
Types of Reactions: 3,8-Diaminodecane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3,8-Diaminodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studied for its potential role in cell growth and differentiation.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3,8-diaminodecane exerts its effects is primarily through its interaction with biological molecules. The amino groups can form hydrogen bonds and ionic interactions with various biomolecules, affecting their structure and function. This compound can also interact with cellular membranes, influencing cell permeability and signaling pathways.
相似化合物的比较
1,10-Diaminodecane: Another diamine with a similar structure but different positioning of amino groups.
1,8-Diaminooctane: A shorter chain diamine with similar chemical properties.
Comparison:
Uniqueness: 3,8-Diaminodecane is unique due to the specific positioning of its amino groups, which can influence its reactivity and interactions with other molecules.
Applications: While similar compounds like 1,10-diaminodecane and 1,8-diaminooctane are used in similar applications, this compound may offer distinct advantages in certain contexts due to its unique structure.
属性
分子式 |
C10H24N2 |
|---|---|
分子量 |
172.31 g/mol |
IUPAC 名称 |
decane-3,8-diamine |
InChI |
InChI=1S/C10H24N2/c1-3-9(11)7-5-6-8-10(12)4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI 键 |
FLGFTNZDECGPIR-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCC(CC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


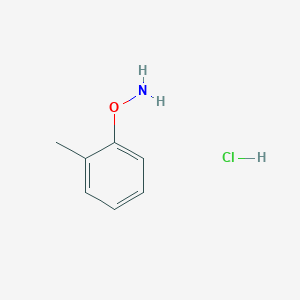

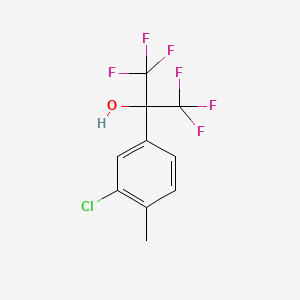
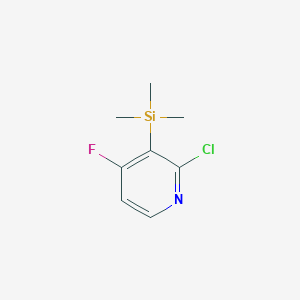
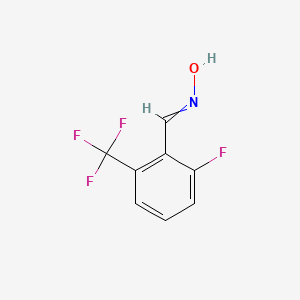
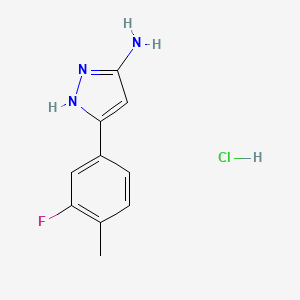




![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
